

Comparative Toxicity of Tetrachloropropane Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: 1,1,2,2-Tetrachloropropane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of various tetrachloropropane isomers. The information is compiled from publicly available safety data sheets and toxicological reports. Direct comparative studies under uniform experimental conditions are limited; therefore, the data presented should be interpreted with consideration of potential variations in experimental methodologies.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for several tetrachloropropane isomers. The median lethal dose (LD50) is a common measure of acute toxicity, representing the dose at which 50% of the test subjects are expected to die.

Isomer	CAS Number	Chemical Structure	Acute Toxicity (LD50/LC50)	Species	Route of Administration	Reference
1,1,1,3-Tetrachloro propane	1070-78-6	<chem>Cl3CCCH2Cl</chem>	LD50: 490 mg/kg	Rat	Oral	[1]
LCLo: 4700 ppm/6H	Rat	Inhalation	[1]			
1,1,2,2-Tetrachloro propane	13116-60-4	<chem>CH3CCl2CH2Cl</chem>	No specific LD50 value found in the provided search results. Classified as a possible human carcinogen.	-	-	[2]
1,1,2,3-Tetrachloro propane	18495-30-2	<chem>CH2ClCHClCH2Cl</chem>	Harmful if swallowed (GHS Category 4). No specific LD50 value found.	-	Oral	[3]
1,2,2,3-Tetrachloro propane	13116-53-5	<chem>CH2ClCCl2CH2Cl</chem>	Harmful if swallowed, in contact with skin,	-	Oral, Dermal, Inhalation	[4]

or if
inhaled
(GHS
Category
4). No
specific
LD50
values
found.

1,1,1,2-Tetrachloro propane	812-03-3	<chem>CCl3CH(Cl)CH3</chem>	No specific toxicity data found.	-	-	[5] [6] [7]
1,1,3,3-Tetrachloro propane	1653-17-4	<chem>CHCl2CH2CHCl2</chem>	No specific toxicity data found.	-	-	[4]

Note: The absence of a specific LD50 value does not imply a lack of toxicity. The GHS classifications indicate significant health hazards.

Experimental Protocols

The acute toxicity values presented in this guide are typically determined using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). While specific details for each cited study are not available, the following represents a generalized experimental protocol for determining acute oral toxicity (LD50).

General Protocol for Acute Oral Toxicity Study (Based on OECD Guideline 420)

This protocol is a fixed-dose procedure designed to assess the acute oral toxicity of a substance.

1. Test Animals:

- Species: Healthy, young adult rats (Sprague-Dawley or Wistar strains are common) are typically used.[8][9]
- Sex: Generally, females are used as they are often slightly more sensitive.[9]
- Housing: Animals are housed in controlled environments with regulated temperature ($22 \pm 3^{\circ}\text{C}$), humidity (30-70%), and a 12-hour light/dark cycle.[10] They have access to standard laboratory diet and drinking water.[8][10]

2. Administration of the Test Substance:

- Route: The test substance is administered orally via gavage.[11]
- Dose Levels: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight) is employed.[11] The starting dose is selected based on a preliminary sighting study.[11]
- Vehicle: The substance may be administered neat or dissolved/suspended in a suitable vehicle (e.g., corn oil, water).[8]

3. Observation Period:

- Animals are observed for a total of 14 days.[12]
- Clinical Observations: Detailed observations for signs of toxicity are made shortly after dosing and at least once daily thereafter.[12] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[13]
- Body Weight: Animals are weighed before administration of the substance and at least weekly thereafter.[13]

4. Necropsy:

- All animals are subjected to a gross necropsy at the end of the 14-day observation period.[14]

5. Data Analysis:

- The LD50 is determined based on the dose at which mortality is observed.[12] Statistical methods, such as the Up-and-Down Procedure, may be used to calculate the LD50 with a confidence interval.[15]

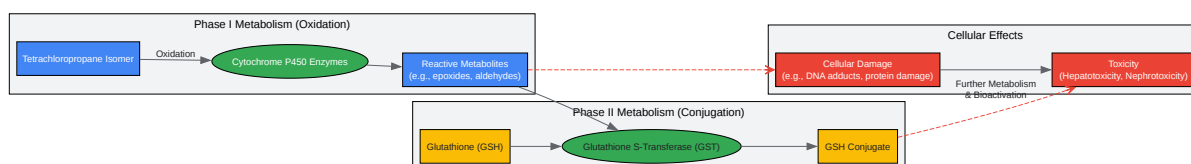
Potential Mechanisms of Toxicity and Metabolism

The toxicity of chlorinated propanes is often linked to their metabolism. Two key pathways involved are oxidation by cytochrome P450 (CYP) enzymes and conjugation with glutathione (GSH).[16][17][18]

- Cytochrome P450 (CYP) Metabolism:** CYP enzymes, primarily in the liver, can metabolize tetrachloropropanes through hydroxylation and dechlorination.[2][19] This process can sometimes lead to the formation of reactive metabolites that can cause cellular damage.[16]
- Glutathione (GSH) Conjugation:** Glutathione S-transferases (GSTs) can catalyze the conjugation of tetrachloropropanes with glutathione.[18] While often a detoxification pathway, this can also lead to the formation of toxic metabolites, particularly in the kidney.[20][21]

Visualizing a Potential Metabolic Pathway

The following diagram illustrates a generalized metabolic pathway for chlorinated hydrocarbons, which may be applicable to tetrachloropropane isomers.



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